molecular formula C15H11N3O3 B14338064 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid CAS No. 110208-23-6

4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid

Cat. No.: B14338064
CAS No.: 110208-23-6
M. Wt: 281.27 g/mol
InChI Key: KUNOPSZOAOGZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is a compound that features a benzimidazole moiety, which is a significant heterocyclic structure in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the benzoic acid moiety . Common synthetic methods include:

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to its analogs. This can result in distinct biological activities and potential therapeutic applications .

Properties

CAS No.

110208-23-6

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-(3H-benzimidazol-5-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(9-1-3-10(4-2-9)15(20)21)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

KUNOPSZOAOGZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.